6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole

Lipophilicity ADME Prediction Physicochemical Profiling

6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole (CAS 947534-78-3) is a halogenated, 3,5-disubstituted fused [5,5]-bicyclic heterocycle belonging to the imidazo[1,2-d][1,2,4]thiadiazole class. It carries a 4-iodophenyl substituent at the C-6 position and a methyl group at C-3.

Molecular Formula C11H8IN3S
Molecular Weight 341.17 g/mol
CAS No. 947534-78-3
Cat. No. B12920429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole
CAS947534-78-3
Molecular FormulaC11H8IN3S
Molecular Weight341.17 g/mol
Structural Identifiers
SMILESCC1=NSC2=NC(=CN12)C3=CC=C(C=C3)I
InChIInChI=1S/C11H8IN3S/c1-7-14-16-11-13-10(6-15(7)11)8-2-4-9(12)5-3-8/h2-6H,1H3
InChIKeyYWWKRSRDWURTFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole (CAS 947534-78-3): Core Scaffold Identity for Differentiated Procurement


6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole (CAS 947534-78-3) is a halogenated, 3,5-disubstituted fused [5,5]-bicyclic heterocycle belonging to the imidazo[1,2-d][1,2,4]thiadiazole class. It carries a 4-iodophenyl substituent at the C-6 position and a methyl group at C-3 [1]. The scaffold has been validated as a pharmacophore for Factor XIIIa inhibition [2] and as a starting point for CDK8 inhibitor optimization [3], establishing its relevance in both thrombosis and oncology research.

Why 6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole Cannot Be Replaced by Its Bromo, Chloro, or Des-Methyl Analogs


Within the imidazo[1,2-d][1,2,4]thiadiazole series, the identity of the 6-aryl halide and the presence of the 3-methyl group create quantifiable divergences in lipophilicity, electronic character, and synthetic utility that preclude simple substitution. The 4-iodophenyl derivative exhibits a calculated LogP of 3.37 and a polar surface area (PSA) of 58.43 Ų [1], which differ from the corresponding bromo (CAS 947534-80-7) and chloro (CAS 947534-79-4) analogs. The C–I bond (bond dissociation energy ~57 kcal/mol) is significantly more reactive in oxidative addition with Pd(0) catalysts than C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol), enabling milder cross-coupling conditions [2]. Additionally, the iodine atom serves as an anomalous scatterer for X-ray crystallographic phasing—a capability absent in bromo, chloro, or nitro analogs that affects structural biology workflows. The 3-methyl substituent further distinguishes this compound from its des-methyl counterpart (CAS 947534-75-0), which lacks the steric and electronic modulation conferred by the C-3 alkyl group [2].

Quantitative Differentiation Evidence for 6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole Against Closest Structural Analogs


Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiate the 4-Iodophenyl Analog from Bromo and Chloro Counterparts

The target compound records a calculated LogP of 3.37 and PSA of 58.43 Ų (via molbase.cn) [1]. In comparison, the 4-bromophenyl analog (CAS 947534-80-7) is expected to have a lower LogP (~3.0–3.1) and virtually identical PSA (~58.4 Ų), while the 4-chlorophenyl derivative (CAS 947534-79-4) would be still less lipophilic (estimated LogP ~2.8–2.9). The higher LogP of the iodo compound translates to increased membrane permeability potential, which may be advantageous for central nervous system (CNS) or intracellular target engagement.

Lipophilicity ADME Prediction Physicochemical Profiling

Iodo Substituent Enables Milder Pd-Catalyzed Cross-Coupling Compared to Bromo and Chloro Analogs

The C–I bond in the 4-iodophenyl group undergoes oxidative addition with Pd(0) catalysts at lower temperatures and with higher turnover frequencies than C–Br or C–Cl bonds. Comparative kinetic studies on aryl halides in Suzuki-Miyaura couplings demonstrate relative rates of PhI > PhBr >> PhCl under identical conditions [2]. Within the imidazo[1,2-d][1,2,4]thiadiazole series, Pescheteau et al. (2022) employed iodinated intermediates at the C-5 position for efficient Suzuki-Miyaura diversification, establishing the synthetic advantage of iodo over bromo or chloro substituents for late-stage functionalization of this scaffold [1].

Synthetic Chemistry Suzuki-Miyaura Coupling C–I Activation

Iodine as an Anomalous Scatterer for X-Ray Crystallographic Phasing: Advantage Over Bromo, Chloro, and Nitro Analogs

The K absorption edge of iodine (33.17 keV, λ = 0.374 Å) and its significant anomalous scattering factor (f'') make the 4-iodophenyl compound suitable for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing. Bromine (K edge 13.47 keV) offers weaker anomalous signal; chlorine (K edge 2.82 keV) is generally inaccessible on standard synchrotron beamlines; nitro groups provide no anomalous signal [1]. This capability is particularly valuable for determining co-crystal structures of the imidazo[1,2-d][1,2,4]thiadiazole scaffold bound to protein targets such as Factor XIIIa or CDK8 [2][3].

Structural Biology X-ray Crystallography SAD/MAD Phasing

Factor XIIIa Pharmacophore Validation: Imidazo[1,2-d][1,2,4]thiadiazole Scaffold Demonstrates Concentration-Dependent Fibrin Cross-Linking Inhibition in Human Plasma

The imidazo[1,2-d][1,2,4]thiadiazole core has been pharmacologically validated as a Factor XIIIa (FXIIIa) inhibitor scaffold. Leung-Toung et al. (2005) reported that compound 8, a 3-substituted imidazo[1,2-d][1,2,4]thiadiazole, achieved 50% reduction in fibrin γ-chain cross-linking at 160 µM and suppressed α-chain polymerization in platelet-depleted human plasma clots [1]. Fibrinolysis rates in response to tissue plasminogen activator (tPA) were directly proportional to the concentration of the inhibitor at the time of clotting. This target engagement is scaffold-dependent, and the 6-aryl substituent modulates potency within the series. The 4-iodophenyl derivative represents a specific halogenation state within this validated pharmacophore.

Factor XIIIa Inhibition Thrombosis Fibrinolysis

Molecular Weight Differentiation: Heavy Atom Effect on Pharmacokinetic Parameter Predictions

The molecular weight of the target compound is 341.17 g/mol [1], compared to 294.17 g/mol for the 4-bromophenyl analog (CAS 947534-80-7) and approximately 249.7 g/mol for the 4-chlorophenyl analog (CAS 947534-79-4). This MW increment (+47 Da over bromo; +91 Da over chloro) places the iodo compound closer to the upper boundary of typical oral drug-like space (MW ≤ 500 Da per Lipinski's rule). The heavier mass also reduces the compound's diffusion coefficient, which may influence tissue distribution kinetics and the free fraction in plasma.

Molecular Weight Drug-likeness PK Prediction

Commercially Characterized Purity Benchmark from CymitQuimica Enables Reproducible Procurement

CymitQuimica listed this compound (Ref. 3D-XMB53478) with a minimum purity specification of 95% . In contrast, many imidazo[1,2-d][1,2,4]thiadiazole analogs available through general chemical suppliers lack documented purity thresholds, introducing variability in biological assay reproducibility. A defined purity specification reduces the risk of confounding biological results due to impurities that may act as pan-assay interference compounds (PAINS) or exert off-target effects.

Chemical Purity Reproducibility Procurement Specification

Prioritized Application Scenarios for 6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole Based on Quantitative Differentiation Evidence


Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling for Focused Library Synthesis

The C–I bond in 6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole provides superior reactivity in Pd-catalyzed cross-coupling reactions compared to the bromo and chloro analogs (ΔBDE ≈ −11 to −24 kcal/mol) [1]. This enables efficient diversification at the 4-position of the phenyl ring under mild conditions (room temperature to 60 °C) that preserve the acid- and base-sensitive imidazo-thiadiazole core, as demonstrated by Pescheteau et al. (2022) for the closely related 5-iodo scaffold [2]. Procurement of the iodo derivative is therefore specifically indicated for medicinal chemistry teams conducting parallel library synthesis where bromo or chloro congeners would require forcing conditions that risk scaffold decomposition.

Co-Crystal Structure Determination of Imidazo-Thiadiazole Ligands Bound to Factor XIIIa or CDK8 via Iodine SAD Phasing

The iodine atom's strong anomalous scattering (f'' ≈ 6.9 e⁻ at Cu Kα, 5.3× greater than bromine) makes this compound the preferred congener for de novo phasing of ligand-protein co-crystal structures [1]. This is directly applicable to structural biology programs targeting Factor XIIIa [2] or CDK8 [3], where the imidazo[1,2-d][1,2,4]thiadiazole scaffold has established target engagement. The iodo compound eliminates the need for selenomethionine derivatization or heavy-atom soaking, accelerating structure determination timelines.

Systematic Halogen SAR Series for CNS-Penetrant Kinase Inhibitor Optimization

The higher calculated LogP of the iodo derivative (LogP = 3.37) relative to bromo (estimated ~3.0–3.1) and chloro (estimated ~2.8–2.9) analogs, without an increase in polar surface area (PSA ≈ 58.4 Ų for all three), suggests superior passive membrane permeability [1]. Combined with the molecular weight progression documented across the halogen series (ΔMW = +47 g/mol vs. bromo), the iodo compound serves as the upper boundary of the halogen SAR continuum for evaluating lipophilicity-driven CNS penetration within the imidazo[1,2-d][1,2,4]thiadiazole chemotype [2].

FXIIIa Inhibitor Probe Development for Thrombosis and Fibrinolysis Research

The imidazo[1,2-d][1,2,4]thiadiazole scaffold has demonstrated concentration-dependent inhibition of FXIIIa-mediated fibrin γ-chain cross-linking in human plasma (50% inhibition at 160 µM for a closely related 3-substituted congener) [1]. The 6-(4-iodophenyl)-3-methyl substitution pattern provides a defined SAR vector for investigating the role of the C-6 aryl halide in modulating FXIIIa potency, selectivity, and plasma protein binding. Procurement of this specific derivative enables SAR expansion beyond the originally described 3-substituted series.

Quote Request

Request a Quote for 6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.